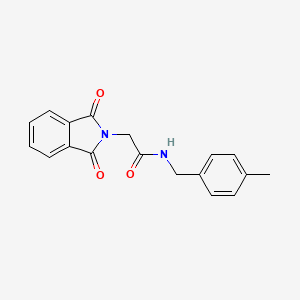![molecular formula C17H17NO B5876710 1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)
1-[(4-methylphenyl)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)acetyl]indoline, also known as MeOPAAI, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MeOPAAI belongs to the family of indole-derived compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The exact mechanism of action of 1-[(4-methylphenyl)acetyl]indoline is not fully understood, but studies have suggested that it may act through multiple pathways. 1-[(4-methylphenyl)acetyl]indoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-methylphenyl)acetyl]indoline has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[(4-methylphenyl)acetyl]indoline has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In cancer cells, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
One advantage of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]indoline. One area of research is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-methylphenyl)acetyl]indoline and its effects on various signaling pathways. Finally, the development of novel derivatives of 1-[(4-methylphenyl)acetyl]indoline may lead to the discovery of compounds with enhanced therapeutic properties.
合成法
The synthesis of 1-[(4-methylphenyl)acetyl]indoline involves the reaction of 4-methylacetophenone with indoline in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of the product. The resulting 1-[(4-methylphenyl)acetyl]indoline can be further purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
1-[(4-methylphenyl)acetyl]indoline has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(4-methylphenyl)acetyl]indoline has also been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)12-17(19)18-11-10-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFKXWBMAZHFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5876723.png)
![4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5876725.png)


![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)
![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)